![molecular formula C20H22FN3O4S B5972303 N-[2-(aminocarbonyl)phenyl]-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5972303.png)
N-[2-(aminocarbonyl)phenyl]-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide
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Overview
Description
N-[2-(aminocarbonyl)phenyl]-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as a protease inhibitor and is known to inhibit the activity of certain enzymes that are involved in the replication of viruses such as HIV and HCV.
Mechanism of Action
The mechanism of action of N-[2-(aminocarbonyl)phenyl]-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide involves the inhibition of certain enzymes that are involved in the replication of viruses. Specifically, this compound inhibits the activity of proteases, which are enzymes that are involved in the processing of viral proteins. By inhibiting the activity of these enzymes, N-[2-(aminocarbonyl)phenyl]-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide prevents the replication of viruses.
Biochemical and Physiological Effects:
N-[2-(aminocarbonyl)phenyl]-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. In particular, this compound has been shown to inhibit the activity of certain enzymes that are involved in the replication of viruses. In addition, it has also been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[2-(aminocarbonyl)phenyl]-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide in lab experiments is its ability to inhibit the activity of certain enzymes that are involved in the replication of viruses. This makes it a valuable tool for studying the replication of viruses and developing new treatments for viral diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can make it difficult to work with.
Future Directions
There are a number of future directions for research on N-[2-(aminocarbonyl)phenyl]-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide. One area of research is the development of new treatments for viral diseases, such as HIV and HCV. In addition, there is also potential for this compound to be used in the treatment of cancer and other diseases. Further research is needed to fully understand the potential applications of this compound and to develop new treatments based on its properties.
Conclusion:
In conclusion, N-[2-(aminocarbonyl)phenyl]-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit the activity of certain enzymes that are involved in the replication of viruses and for its potential use in the treatment of cancer and other diseases. Further research is needed to fully understand the potential applications of this compound and to develop new treatments based on its properties.
Synthesis Methods
The synthesis of N-[2-(aminocarbonyl)phenyl]-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide involves a series of chemical reactions that are carried out in a controlled environment. The starting materials for the synthesis include 4-fluorobenzyl chloride, piperidine, and 2-aminobenzamide. These materials are then reacted together in the presence of a suitable catalyst and solvent to produce the final product.
Scientific Research Applications
N-[2-(aminocarbonyl)phenyl]-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. This compound is known to inhibit the activity of certain enzymes that are involved in the replication of viruses such as HIV and HCV. In addition, it has also been studied for its potential use in the treatment of cancer and other diseases.
properties
IUPAC Name |
N-(2-carbamoylphenyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4S/c21-16-7-5-14(6-8-16)13-29(27,28)24-11-9-15(10-12-24)20(26)23-18-4-2-1-3-17(18)19(22)25/h1-8,15H,9-13H2,(H2,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DADANCWUUAOTRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2C(=O)N)S(=O)(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide |
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